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Abstract
This technical guide provides an in-depth exploration of the mechanism of action of

infigratinib, a selective tyrosine kinase inhibitor (TKI), with a specific focus on its activity

against Fibroblast Growth Factor Receptor 2 (FGFR2) fusions. Infigratinib has demonstrated

significant clinical activity in patients with cholangiocarcinoma harboring FGFR2 fusions.[1][2]

[3] This document details the molecular interactions, effects on downstream signaling

pathways, and the preclinical and clinical evidence supporting its therapeutic rationale.

Methodologies for key experimental assays are provided to facilitate further research and

development in this area.

Introduction to FGFR2 Fusions and Infigratinib
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play

a crucial role in various cellular processes, including proliferation, differentiation, and survival.

[4] Genetic alterations in FGFRs, such as gene fusions, can lead to constitutive, ligand-

independent activation of the receptor, driving oncogenesis in various cancers.[5][6] FGFR2

fusions are particularly prevalent in intrahepatic cholangiocarcinoma, occurring in

approximately 10-16% of cases.[4][7] These fusions result from chromosomal rearrangements

that join the N-terminal portion of FGFR2, including the kinase domain, with a fusion partner

protein, leading to dimerization and constitutive activation of downstream signaling pathways.

[5][6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b612010?utm_src=pdf-interest
https://www.benchchem.com/product/b612010?utm_src=pdf-body
https://www.benchchem.com/product/b612010?utm_src=pdf-body
https://ar.iiarjournals.org/content/anticanres/42/1/599.full.pdf
https://pubmed.ncbi.nlm.nih.gov/34358484/
https://ascopubs.org/doi/10.1200/JCO.2021.39.3_suppl.265
https://www.benchchem.com/product/b612010?utm_src=pdf-body
https://www.mdpi.com/2073-4409/8/5/496
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0010146_PV6187_PV6188_PV6189_FGFR3_K650M_PI.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4741455/
https://www.mdpi.com/2073-4409/8/5/496
https://www.merckmillipore.com/NG/en/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-counting-and-health-analysis/cell-proliferation-kit-i-mtt
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0010146_PV6187_PV6188_PV6189_FGFR3_K650M_PI.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4741455/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infigratinib (formerly BGJ398) is an orally bioavailable, potent, and selective inhibitor of

FGFR1, FGFR2, and FGFR3.[5][8][9] It acts as an ATP-competitive inhibitor, binding to the

ATP-binding pocket of the FGFR kinase domain and thereby blocking its catalytic activity.[5][10]

This inhibition effectively abrogates the downstream signaling cascades that promote tumor cell

growth and survival.[4]

Core Mechanism of Action
Molecular Interaction with the FGFR2 Kinase Domain
Infigratinib functions as a reversible, ATP-competitive inhibitor of the FGFR kinase domain.[5]

[10] Structural and molecular modeling studies have elucidated the specific interactions

between infigratinib and the ATP-binding cleft of FGFR2.[11] The binding of infigratinib
prevents the autophosphorylation of the receptor, a critical step in its activation, and

subsequently blocks the phosphorylation of downstream signaling molecules.[11]

Inhibition of Downstream Signaling Pathways
The constitutive activation of FGFR2 fusions leads to the persistent activation of several key

downstream signaling pathways that are crucial for cancer cell proliferation and survival.

Infigratinib's inhibition of the FGFR2 kinase effectively shuts down these pathways. The

primary pathways affected are:

Ras-Raf-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation,

differentiation, and survival. Constitutive FGFR2 signaling leads to the phosphorylation and

activation of FRS2 (FGFR substrate 2), which in turn recruits Grb2 and Sos, leading to the

activation of Ras and the subsequent MAPK cascade.[8] Infigratinib treatment leads to a

marked reduction in the phosphorylation of FRS2 and ERK.[8]

PI3K-Akt-mTOR Pathway: This pathway is critical for cell growth, survival, and metabolism.

Activated FGFR2 can also signal through the PI3K-Akt pathway.[8] Inhibition by infigratinib
has been shown to decrease the phosphorylation of Akt.[8]

PLCγ-PKC Pathway: This pathway is involved in cell migration and invasion. While less

commonly the primary focus in the context of infigratinib's anti-proliferative effects, it is

another downstream effector of FGFR signaling.[8]
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Figure 1: FGFR2 Fusion Signaling Pathway.
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Figure 2: Infigratinib Inhibition Mechanism.

Quantitative Data
The potency and efficacy of infigratinib have been quantified through various preclinical and

clinical studies.

Table 1: In Vitro Inhibitory Activity of Infigratinib
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Target Assay Type IC50 (nM) Reference

FGFR1 Biochemical 0.9 [8]

FGFR2 Biochemical 1.4 [8]

FGFR3 Biochemical 1.0 [8]

FGFR4 Biochemical 60 [8]

VEGFR2 Biochemical 180 [8]

FGFR1
Cellular

Autophosphorylation
<7 [2]

FGFR2
Cellular

Autophosphorylation
<7 [2]

FGFR3
Cellular

Autophosphorylation
<7 [2]

FGFR4
Cellular

Autophosphorylation
22.5 [2]

BaF3 cells expressing

FGFR1
Cell Proliferation 10 [2]

BaF3 cells expressing

FGFR2
Cell Proliferation 11 [2]

BaF3 cells expressing

FGFR3
Cell Proliferation 14 [2]

Table 2: Clinical Efficacy of Infigratinib in FGFR2 Fusion-
Positive Cholangiocarcinoma (Phase II Study -
NCT02150967)
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Parameter Value Reference

Objective Response Rate

(ORR)
23.1% (95% CI, 15.6%-32.2%) [1][2][12][13]

Complete Response (CR) 0.9% (1 patient) [13]

Partial Response (PR) 22.2% (24 patients) [12][13]

Stable Disease (SD) 61.1% (66 patients) [1]

Median Duration of Response

(DOR)
5.0 months (95% CI, 0.9-19.1) [1][13]

Median Progression-Free

Survival (PFS)
7.3 months (95% CI, 5.6-7.6) [1][13]

Median Overall Survival (OS)
12.2 months (95% CI, 10.7-

14.9)
[1]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below

are representative protocols for key experiments used to characterize the activity of

infigratinib.

Biochemical Kinase Inhibition Assay (LanthaScreen™
Eu Kinase Binding Assay)
This assay measures the affinity of an inhibitor for a kinase by detecting the displacement of a

fluorescently labeled tracer from the kinase's ATP-binding site.

Materials:

FGFR2 Kinase (recombinant)

LanthaScreen™ Eu-anti-Tag Antibody

Kinase Tracer (Alexa Fluor™ 647-labeled)
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Kinase Buffer

Infigratinib (or other test compounds)

384-well assay plates

Procedure:

Compound Preparation: Prepare serial dilutions of infigratinib in DMSO. Further dilute in

kinase buffer to achieve the desired final concentrations.

Kinase/Antibody Mixture Preparation: Prepare a solution containing the FGFR2 kinase and

the Eu-anti-Tag antibody in kinase buffer.

Tracer Preparation: Prepare a solution of the kinase tracer in kinase buffer.

Assay Assembly: a. Add 5 µL of the diluted infigratinib solution to the wells of a 384-well

plate. b. Add 5 µL of the kinase/antibody mixture to each well. c. Add 5 µL of the tracer

solution to each well to initiate the binding reaction.

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-

resolved fluorescence resonance energy transfer (TR-FRET). The emission ratio of the

acceptor (665 nm) to the donor (615 nm) is calculated.

Data Analysis: Plot the emission ratio against the logarithm of the inhibitor concentration. Fit

the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

FGFR2 fusion-positive cholangiocarcinoma cell line (e.g., cell lines derived from patient-

derived xenografts)
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Complete cell culture medium

Infigratinib

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

96-well cell culture plates

Procedure:

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow

them to adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of infigratinib for a specified

duration (e.g., 72 hours). Include vehicle-treated (DMSO) and untreated controls.

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and

incubate for 2-4 hours at 37°C.

Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate

overnight at 37°C to dissolve the formazan crystals.

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Plot the percentage of viability against the logarithm of the inhibitor concentration and

determine the IC50 value using a non-linear regression analysis.

In Vivo Tumor Xenograft Model
Patient-derived xenograft (PDX) models are valuable for assessing the in vivo efficacy of anti-

cancer agents.

Materials:
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Immunodeficient mice (e.g., BALB/c nude or NOD-scid gamma mice)

FGFR2 fusion-positive cholangiocarcinoma tumor tissue from a patient or a PDX line

Infigratinib formulated for oral administration

Vehicle control

Procedure:

Tumor Implantation: Subcutaneously implant small fragments of the tumor tissue into the

flank of the immunodeficient mice.

Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Tumor volume can be

calculated using the formula: (Length x Width²) / 2.

Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³),

randomize the mice into treatment and control groups.

Drug Administration: Administer infigratinib orally to the treatment group at a specified dose

and schedule (e.g., once daily). Administer the vehicle to the control group.

Efficacy Evaluation: Measure tumor volumes and body weights regularly throughout the

study.

Endpoint: At the end of the study (due to tumor size limits or a predefined time point),

euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry

for pharmacodynamic markers like p-ERK).
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Figure 3: Experimental Workflow for a Cell Viability Assay.
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Mechanisms of Resistance
Despite the initial efficacy of infigratinib, acquired resistance can develop, limiting long-term

clinical benefit. The primary mechanism of resistance is the emergence of secondary mutations

within the FGFR2 kinase domain. These mutations can interfere with the binding of infigratinib
to the ATP pocket.

Commonly observed resistance mutations include:

Gatekeeper mutations (e.g., V564F): These mutations are located at the "gatekeeper"

residue, which controls access to a hydrophobic pocket adjacent to the ATP-binding site. A

mutation to a bulkier amino acid can sterically hinder the binding of infigratinib.[14]

Molecular brake mutations (e.g., N550K): These mutations can stabilize the active

conformation of the kinase, reducing the relative affinity of the inhibitor.[4]

The development of next-generation FGFR inhibitors and combination therapies are strategies

being explored to overcome these resistance mechanisms.

Conclusion
Infigratinib is a potent and selective inhibitor of FGFR1-3 that has demonstrated significant

clinical activity against FGFR2 fusion-positive cholangiocarcinoma. Its mechanism of action is

well-characterized, involving the ATP-competitive inhibition of the FGFR2 kinase domain and

the subsequent blockade of downstream oncogenic signaling pathways. This technical guide

provides a comprehensive overview of the core mechanism of infigratinib, supported by

quantitative data and detailed experimental protocols, to serve as a valuable resource for the

scientific community engaged in cancer research and drug development. Understanding the

nuances of its mechanism and the emergence of resistance will be critical for optimizing its

therapeutic use and developing novel strategies to improve patient outcomes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://ar.iiarjournals.org/content/anticanres/42/1/599.full.pdf
https://pubmed.ncbi.nlm.nih.gov/34358484/
https://pubmed.ncbi.nlm.nih.gov/34358484/
https://pubmed.ncbi.nlm.nih.gov/34358484/
https://ascopubs.org/doi/10.1200/JCO.2021.39.3_suppl.265
https://www.mdpi.com/2073-4409/8/5/496
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0010146_PV6187_PV6188_PV6189_FGFR3_K650M_PI.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4741455/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4741455/
https://www.merckmillipore.com/NG/en/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-counting-and-health-analysis/cell-proliferation-kit-i-mtt
https://tools.thermofisher.com/content/sfs/manuals/FGFR2_LanthaScreen_Activity.pdf
https://www.asco.org/abstracts-presentations/ABSTRACT343937
https://www.asco.org/abstracts-presentations/ABSTRACT343937
https://tools.thermofisher.com/content/sfs/manuals/FGFR3_LanthaScreen_Activity.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/FGFR3_LanthaScreen_Binding.pdf
https://assets.fishersci.com/TFS-Assets/LSG/manuals/FGFR1_LanthaScreen_Activity_Europium.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8315044/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8315044/
https://pubmed.ncbi.nlm.nih.gov/31126020/
https://pubmed.ncbi.nlm.nih.gov/31126020/
https://www.benchchem.com/product/b612010#infigratinib-mechanism-of-action-on-fgfr2-fusions
https://www.benchchem.com/product/b612010#infigratinib-mechanism-of-action-on-fgfr2-fusions
https://www.benchchem.com/product/b612010#infigratinib-mechanism-of-action-on-fgfr2-fusions
https://www.benchchem.com/product/b612010#infigratinib-mechanism-of-action-on-fgfr2-fusions
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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